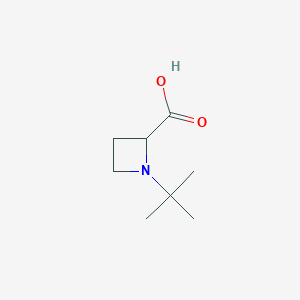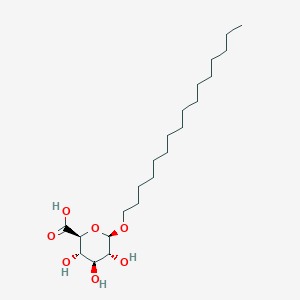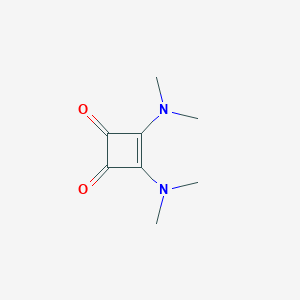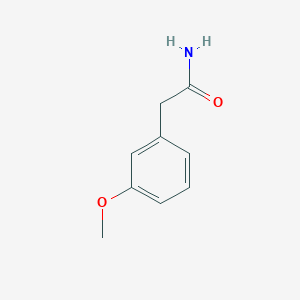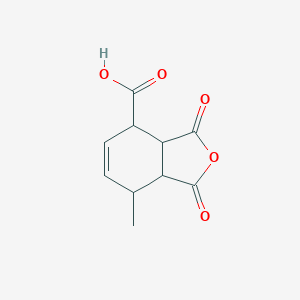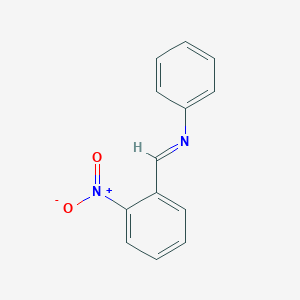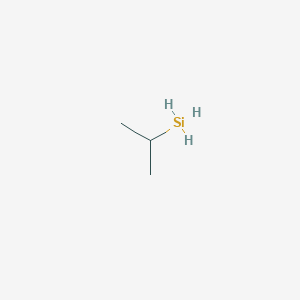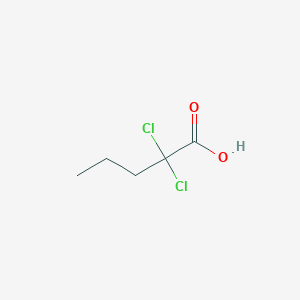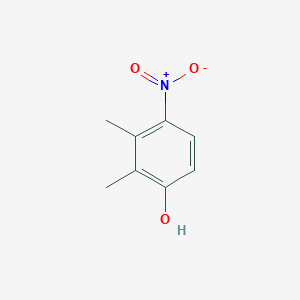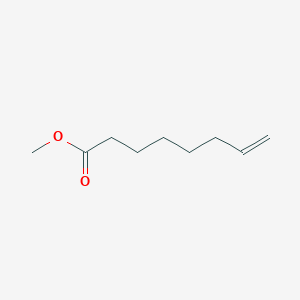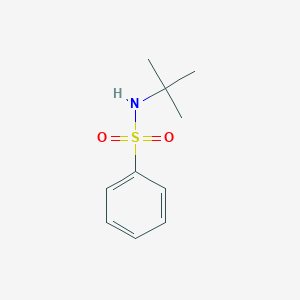
N-叔丁基苯磺酰胺
概述
描述
N-tert-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the sulfonamide group, which is in turn attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
N-tert-butylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as an inhibitor of enzymes involved in disease pathways, making it a candidate for drug development.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
作用机制
Target of Action
It is suggested that it may act as an enzyme inhibitor
Mode of Action
N-tert-butylbenzenesulfonamide is believed to interact with its targets by binding to the active site of the enzyme, consequently obstructing substrate binding .
Biochemical Pathways
As a potential enzyme inhibitor , it could impact various biochemical pathways depending on the specific enzymes it targets
Result of Action
As a potential enzyme inhibitor , it could potentially alter the function of targeted enzymes, leading to changes in cellular processes. More research is needed to fully understand these effects.
Action Environment
Like many organic compounds, it may be sensitive to conditions such as light, temperature, and the presence of strong oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with tert-butylamine. The process can be carried out in the presence of a catalyst and a solvent. One common method involves placing benzenesulfonamide, tert-butylamine, a catalyst, and a solvent in a reaction vessel, followed by stirring and heating under reflux conditions. The reaction is monitored until the starting material is consumed, after which the reaction mixture is cooled, filtered to remove insoluble substances, and subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of N-tert-butylbenzenesulfonamide follows similar principles but is optimized for large-scale synthesis. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: In the presence of strong acids or bases, N-tert-butylbenzenesulfonamide can hydrolyze to form benzenesulfonic acid and tert-butylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions with the use of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted sulfonamides.
Oxidation: Major products include sulfonic acids.
Reduction: Major products include primary or secondary amines.
Hydrolysis: Major products are benzenesulfonic acid and tert-butylamine.
相似化合物的比较
N-tert-butylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:
N-butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a tert-butyl group.
N-methylbenzenesulfonamide: Contains a methyl group and is used in different chemical reactions and applications.
N-ethylbenzenesulfonamide: Contains an ethyl group and is used in various industrial applications.
The uniqueness of N-tert-butylbenzenesulfonamide lies in its tert-butyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
属性
IUPAC Name |
N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBXANSXRGVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310693 | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2512-24-5 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 230371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2512-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the N-tert-butylbenzenesulfonamide molecule?
A1: X-ray diffraction analysis of a derivative, 2-(1-acetoxy-2-fluoropropyl)-N-tert-butylbenzenesulfonamide, reveals key structural features of the N-tert-butylbenzenesulfonamide moiety. [] The molecule adopts a conformation stabilized by specific torsion angles: C(7)-O(1)-C(10)-O(2) at 2.5° and C(1)-S-N-H(N) at -62.6°. Additionally, an intramolecular hydrogen bond exists between the nitrogen atom and O(2) with a distance of 2.979 Å. [] These structural characteristics can influence the molecule's reactivity and interactions with other molecules.
Q2: How is N-tert-butylbenzenesulfonamide utilized in the synthesis of fluorinated organic compounds?
A2: N-tert-butylbenzenesulfonamide serves as a valuable reagent in the synthesis of alkenyl fluorides. [] Specifically, it acts as a fluorine source when reacted with alkenyllithium reagents, leading to the formation of the desired fluorinated products. Importantly, this reaction proceeds with acceptable yields and minimal alkene formation, a common side reaction. [] The mild fluorinating ability of N-tert-butylbenzenesulfonamide, in contrast to harsher reagents like F2, XeF2, or FClO3, makes it particularly suitable for this transformation. []
Q3: Can N-tert-butylbenzenesulfonamide be used as a starting material for the synthesis of more complex structures?
A3: Yes, N-tert-butylbenzenesulfonamide is a versatile building block in organic synthesis. One example is its use in preparing disubstituted and spiro five-membered benzosultams. [] The process involves ortho-lithiation of N-tert-butylbenzenesulfonamide followed by reaction with ketones to yield carbinol sulfonamides. [] These intermediates then undergo cyclization in the presence of TMSCl–NaI–MeCN, affording the desired benzosultams in high yields. []
Q4: Are there alternative synthetic routes to benzo[d]isothiazole 1,1-diones starting from N-tert-butylbenzenesulfonamide?
A4: Research highlights a novel approach to synthesize benzo[d]isothiazole 1,1-diones bearing a secondary alkyl substituent at the 3-position, starting from N-tert-butylbenzenesulfonamide. [] This method involves treating N-tert-butylbenzenesulfonamide with excess butyllithium, followed by a reaction with methyl 2-arylpropanoate. [] This sequence leads to ortho-functionalized benzenesulfonamides, which are then cyclized using TMSCl–NaI–MeCN under reflux conditions to afford the target benzo[d]isothiazole 1,1-diones. [] This approach offers a new pathway for accessing these valuable heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
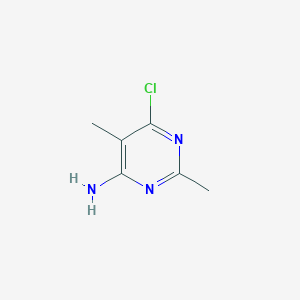
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
